An In-depth Technical Guide to the Core Properties of 6-Chloro-3-methyluracil
An In-depth Technical Guide to the Core Properties of 6-Chloro-3-methyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-methyluracil is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of blockbuster pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin, used in the management of type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of 6-Chloro-3-methyluracil, including its physicochemical characteristics, spectral data, synthesis, and reactivity. Detailed experimental protocols and visual diagrams of key processes are included to support researchers and professionals in the fields of medicinal chemistry and drug development.
Physicochemical Properties
6-Chloro-3-methyluracil presents as a white to off-white crystalline powder or lumps.[2] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | References |
| CAS Number | 4318-56-3 | |
| Molecular Formula | C₅H₅ClN₂O₂ | [3] |
| Molecular Weight | 160.56 g/mol | [3] |
| Appearance | White to off-white crystalline powder/lumps | [2] |
| Melting Point | 278-280 °C (with decomposition) | [2][4][5] |
| Boiling Point | 225.3 °C at 760 mmHg (Predicted) | |
| Density | 1.5±0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO); partially soluble in Methanol (B129727). Insoluble in Ethers, Acetonitrile, Dichloromethane, and Chloroform. | [6] |
| InChI Key | SGLXGFAZAARYJY-UHFFFAOYSA-N | [3] |
| SMILES | CN1C(=O)NC(Cl)=CC1=O |
Spectral Data
The structural elucidation of 6-Chloro-3-methyluracil is supported by various spectroscopic techniques. The available data is summarized below.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-Chloro-3-methyluracil is characterized by three distinct signals.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 12.4 | br s | 1H | N-H | [5] |
| 5.90 | s | 1H | C₅-H | [5] |
| 3.10 | s | 3H | N-CH₃ | [5] |
Solvent: DMSO-d₆, 400 MHz
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~165-180 | C=O |
| ~125-150 | C=C |
| ~25-35 | N-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | N-H stretch |
| 1740-1640 | C=O stretch (asymmetric and symmetric) |
| 1630 | C=C stretch |
| 800-600 | C-Cl stretch |
Note: The specific vibrational frequencies are based on general ranges for the respective functional groups.[10][11][12]
Mass Spectrometry
The mass spectrum of 6-Chloro-3-methyluracil would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine isotope ³⁷Cl.
| m/z | Assignment |
| 160 | [M]⁺ (with ³⁵Cl) |
| 162 | [M+2]⁺ (with ³⁷Cl) |
Note: The presence of a peak at m/z 160 and 162 in an approximate 3:1 ratio is a strong indicator of a molecule containing one chlorine atom.[13]
Synthesis and Purification
The most common synthetic route to 6-Chloro-3-methyluracil involves the cyclization of a C₃ synthon with N-methylurea, followed by chlorination.
Synthesis of 1-Methylbarbituric Acid
The initial step is the formation of 1-methylbarbituric acid.
Caption: Synthesis of 1-Methylbarbituric Acid.
Chlorination of 1-Methylbarbituric Acid
The subsequent chlorination yields the final product.
Caption: Chlorination to form 6-Chloro-3-methyluracil.
Experimental Protocol: Synthesis of 6-Chloro-3-methyluracil
Step 1: Preparation of 1-Methylbarbituric Acid [14]
-
To a solution of methanol, add methylurea and sodium methoxide.
-
Adjust the temperature to 40-50 °C.
-
Slowly and uniformly add dimethyl malonate over 1-2 hours while maintaining the temperature.
-
After the addition is complete, heat the mixture to reflux to facilitate the cyclization reaction.
-
Cool the reaction mixture to 20-30 °C to precipitate the 1-methylbarbituric acid solid.
-
Filter and dry the crude product.
-
Further purify by treating with hydrochloric acid at 10-20 °C, followed by centrifugation and drying.
Step 2: Chlorination to 6-Chloro-3-methyluracil [5][14]
-
Mix the dried 1-methylbarbituric acid with phosphorus oxychloride.
-
Slowly add water dropwise to the suspension at 0-20 °C.
-
Heat the reaction mixture to 70-80 °C and maintain for several hours.
-
Cool the resulting solution and evaporate the excess phosphorus oxychloride under reduced pressure.
-
Treat the residue with methanol to precipitate the crude 6-Chloro-3-methyluracil.
Step 3: Purification [14]
-
Dissolve the crude product in a 5% sodium hydroxide (B78521) solution at approximately 55 °C.
-
Adjust the pH to 6-7 by the dropwise addition of hydrochloric acid to precipitate the purified product.
-
Cool the mixture to 15-20 °C to complete the crystallization.
-
Collect the solid by centrifugation or filtration, wash with water, and dry to obtain pure 6-Chloro-3-methyluracil.
Reactivity and Applications
The primary utility of 6-Chloro-3-methyluracil lies in its reactivity as a building block for more complex molecules, particularly in the pharmaceutical industry. The chlorine atom at the 6-position is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions.
Key Application: Synthesis of Alogliptin
6-Chloro-3-methyluracil is a crucial starting material for the synthesis of Alogliptin. The synthesis involves a nucleophilic substitution reaction where the chlorine atom is displaced by the amino group of a chiral piperidine (B6355638) derivative.
Caption: Synthesis of Alogliptin from 6-Chloro-3-methyluracil.
Other Applications
6-Chloro-3-methyluracil has also been utilized in the synthesis of antibacterial agents, specifically as inhibitors of Helicobacter pylori glutamate (B1630785) racemase.[2][5]
Safety and Handling
6-Chloro-3-methyluracil is classified as a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
6-Chloro-3-methyluracil is a compound of significant industrial importance, particularly in the synthesis of Alogliptin. Its well-defined physicochemical properties and reactivity make it a valuable tool for medicinal chemists. This guide provides a foundational understanding of its core characteristics, synthesis, and handling, serving as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research into its broader reactivity and potential applications could unveil new opportunities for this versatile molecule.
References
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- 2. nbinno.com [nbinno.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 6-Chloro-3-methyluracil>98.0%(HPLC)(T)25g [scisupplies.eu]
- 5. 6-Chloro-3-methyluracil | 4318-56-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. eng.uc.edu [eng.uc.edu]
- 12. edu.rsc.org [edu.rsc.org]
- 13. youtube.com [youtube.com]
- 14. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 15. 6-Chloro-3-methyluracil - High purity | EN [georganics.sk]
